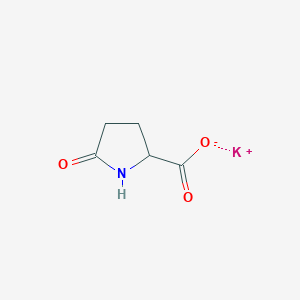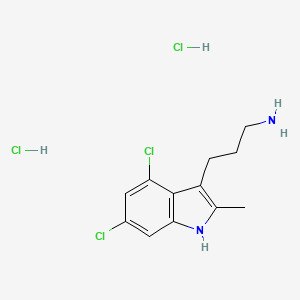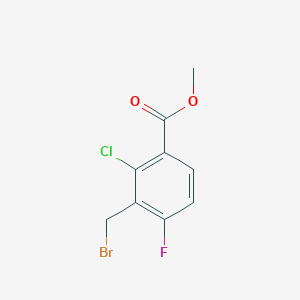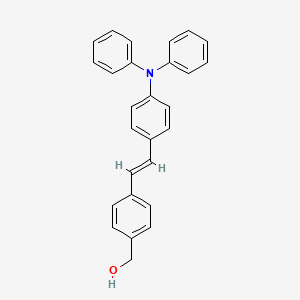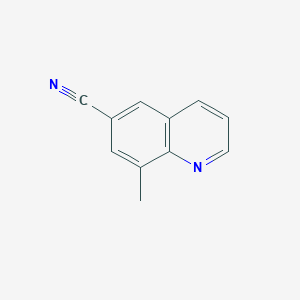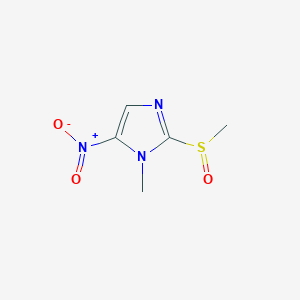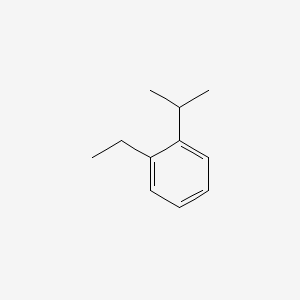
1-Ethyl-2-isopropylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-2-isopropylbenzene, also known as o-ethylcumene, is an organic compound with the molecular formula C11H16. It is a derivative of benzene, where an ethyl group and an isopropyl group are attached to the benzene ring. This compound is a colorless liquid that is insoluble in water but soluble in organic solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-2-isopropylbenzene can be synthesized through various methods, including Friedel-Crafts alkylation. This involves the reaction of benzene with ethyl chloride and isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions typically involve anhydrous conditions and a temperature range of 0-50°C .
Industrial Production Methods: Industrial production of this compound often involves the same Friedel-Crafts alkylation process but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-2-isopropylbenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert it into simpler hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions are common, where the ethyl or isopropyl groups can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions.
Major Products Formed:
Oxidation: Depending on the conditions, products can include this compound alcohol, ketone, or carboxylic acid.
Reduction: The major products are simpler hydrocarbons.
Substitution: Products vary based on the substituent introduced, such as brominated or nitrated derivatives.
Scientific Research Applications
1-Ethyl-2-isopropylbenzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as a solvent or reagent in biochemical assays.
Medicine: Research is ongoing into its potential therapeutic applications, although it is not widely used in medicine currently.
Industry: It is used in the manufacture of various chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which 1-ethyl-2-isopropylbenzene exerts its effects depends on the specific reaction or application. In electrophilic aromatic substitution reactions, the compound’s benzene ring acts as a nucleophile, attacking electrophiles to form substituted products. The ethyl and isopropyl groups can influence the reactivity and orientation of these reactions .
Comparison with Similar Compounds
Cumene (isopropylbenzene): Similar structure but lacks the ethyl group.
Ethylbenzene: Similar structure but lacks the isopropyl group.
o-Cymene (1-methyl-2-isopropylbenzene): Similar structure but has a methyl group instead of an ethyl group.
Uniqueness: 1-Ethyl-2-isopropylbenzene is unique due to the presence of both ethyl and isopropyl groups on the benzene ring, which can influence its chemical reactivity and physical properties compared to its analogs .
Properties
CAS No. |
18970-44-0 |
|---|---|
Molecular Formula |
C11H16 |
Molecular Weight |
148.24 g/mol |
IUPAC Name |
1-ethyl-2-propan-2-ylbenzene |
InChI |
InChI=1S/C11H16/c1-4-10-7-5-6-8-11(10)9(2)3/h5-9H,4H2,1-3H3 |
InChI Key |
ZAJYARZMPOEGLK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


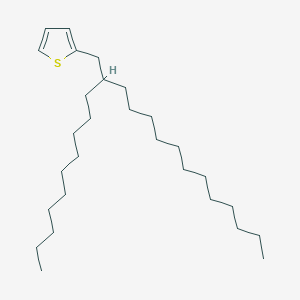
![8-Chloro-3,6-dimethylimidazo[1,2-a]pyrazine](/img/structure/B13134180.png)
![1-[(1Z)-2-Iodoethenyl]-3-nitrobenzene](/img/structure/B13134197.png)
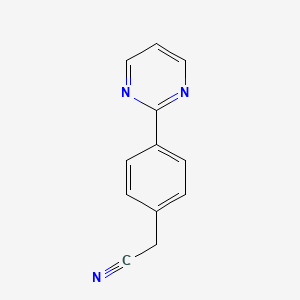
![Thieno[2,3-b][1]benzothiophene](/img/structure/B13134220.png)
